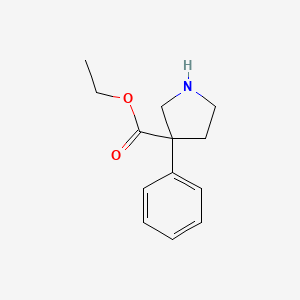

Ethyl 3-phenylpyrrolidine-3-carboxylate

Description

Ethyl 3-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a phenyl group at the 3-position of the pyrrolidine ring and an ethyl ester moiety at the same carbon. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates for pharmaceuticals and agrochemicals. The phenyl group enhances lipophilicity and aromatic interactions, while the ester group contributes to metabolic stability and synthetic versatility.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 3-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-12(15)13(8-9-14-10-13)11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |

InChI Key |

MQBZFJDCIQZYMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 3-oxopyrrolidine-3-carboxylate with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the phenyl group to a cyclohexyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of phenylpyrrolidine-3-carboxylic acid.

Reduction: Formation of ethyl 3-phenylpyrrolidine-3-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 3-phenylpyrrolidine-3-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex molecules. For instance:

- Oxidation can yield phenylpyrrolidine-3-carboxylic acid.

- Reduction can convert the ester to an alcohol.

These transformations are crucial for developing new compounds in medicinal chemistry and materials science.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : In preclinical studies, certain derivatives have shown promise in inhibiting tumor growth in models of castration-resistant prostate cancer (CRPC) by enhancing binding affinity to androgen receptors.

Medicine

In medicinal applications, this compound has been investigated for its role in drug development:

- Therapeutic Potential : Studies suggest its utility in treating metabolic disorders by modulating pathways related to energy homeostasis. Chronic administration has demonstrated effects on food intake and body weight regulation in animal models.

Antitumor Activity

A study evaluated the antitumor effects of ethyl 3-phenylpyrrolidine derivatives compared to standard treatments like bicalutamide. The results indicated enhanced therapeutic outcomes due to improved binding affinity to androgen receptors.

Enzyme Interaction Studies

High-throughput screening identified ethyl 3-phenylpyrrolidine derivatives as potent inhibitors of NAPE-PLD, an enzyme involved in lipid metabolism. Structure–activity relationship (SAR) studies revealed that specific modifications significantly enhance inhibitory potency.

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for developing specialty chemicals with specific desired characteristics.

Mechanism of Action

The mechanism of action of ethyl 3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 1-Benzylpyrrolidine-3-Carboxylate ()

- Structure : Differs by substitution of the phenyl group with a benzyl (phenylmethyl) group at the pyrrolidine nitrogen.

- Functional Impact : The benzyl group may enhance steric hindrance and alter binding affinity in biological systems compared to the phenyl-substituted analog.

- Applications : Likely used as a chiral building block in asymmetric synthesis, similar to other pyrrolidine carboxylates.

Ethyl Nicotinate (Ethyl Pyridine-3-Carboxylate) ()

- Structure : Replaces the pyrrolidine ring with a pyridine ring. The ester group is at the 3-position of the pyridine.

- Physical Properties : Molecular weight = 107.15 g/mol, boiling point = 149°C, density = 0.937 g/cm³ .

- Applications : Used in organic synthesis and as a flavoring agent due to its aromatic pyridine core.

Ethyl 3-Chloro-2-Fluoro-6-Pyridinecarboxylate ()

- Structure : Pyridine ring with chloro (Cl) and fluoro (F) substituents at positions 3 and 2, respectively.

- Molecular Formula: C₈H₇ClFNO₂ (MW = 203.6 g/mol).

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Ethyl 3-phenylpyrrolidine-3-carboxylate | C₁₃H₁₅NO₂ | ~217.26 (calculated) | N/A | Phenyl, ethyl ester |

| Ethyl 1-benzylpyrrolidine-3-carboxylate | C₁₄H₁₇NO₂ | ~231.29 (calculated) | N/A | Benzyl, ethyl ester |

| Ethyl nicotinate | C₈H₉NO₂ | 151.16 | 149 | Pyridine, ethyl ester |

| Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate | C₈H₇ClFNO₂ | 203.6 | N/A | Cl, F, pyridine, ethyl ester |

Key Research Findings

- Synthetic Utility : Pyrrolidine carboxylates are pivotal in synthesizing chiral amines via hydrolysis or transesterification .

- Halogen Effects : Chloro and fluoro substituents in pyridine derivatives () significantly increase reactivity in nucleophilic aromatic substitution, broadening their utility in drug discovery .

- Comparative Bioactivity : Benzyl-substituted pyrrolidines () may exhibit stronger antifungal properties compared to phenyl analogs due to increased lipophilicity, though direct evidence is lacking.

Biological Activity

Ethyl 3-phenylpyrrolidine-3-carboxylate is a chiral compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl substituent and a carboxylate group. The presence of chiral centers at positions 3 and 4 is crucial for its biological interactions, influencing how it interacts with various biomolecules such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that it can bind to specific enzymes, potentially altering their activity and influencing critical biochemical pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate enzymes by binding to their active sites, leading to alterations in metabolic pathways.

- Receptor Interaction : It has been shown to interact with various receptors, which can result in significant physiological effects depending on the target.

Biological Activity Overview

This compound has been studied for its potential therapeutic applications across various disease models. Below is a summary of its biological activities:

Case Studies and Research Findings

- Antitumor Activity : In studies involving CRPC models, ethyl 3-phenylpyrrolidine derivatives demonstrated significant antitumor effects compared to standard treatments like bicalutamide. For instance, compound 54 from a related series showed enhanced binding affinity to androgen receptors, leading to improved therapeutic outcomes .

- Enzyme Interaction Studies : A high-throughput screening identified ethyl 3-phenylpyrrolidine derivatives as potent inhibitors of NAPE-PLD, an enzyme involved in lipid metabolism. The structure–activity relationship (SAR) studies indicated that modifications at specific positions could enhance inhibitory potency significantly .

- Pharmacological Applications : The compound has been explored for its potential use in treating metabolic disorders due to its interaction with receptors linked to energy homeostasis. Chronic administration of related compounds has shown effects on food intake and body weight regulation in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.